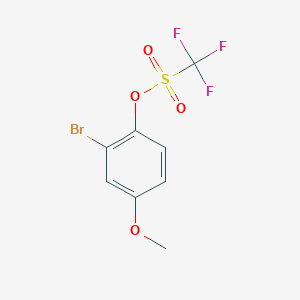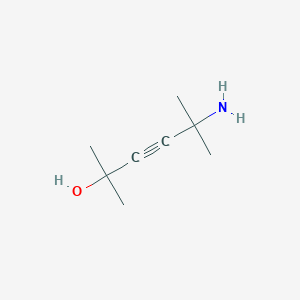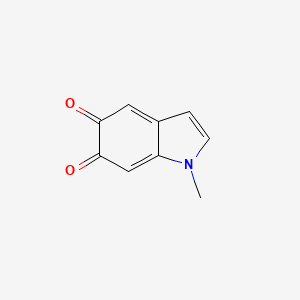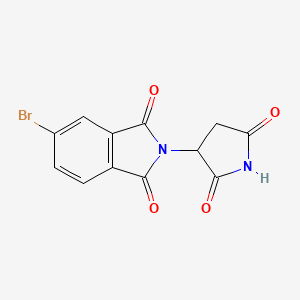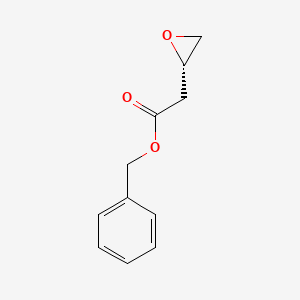![molecular formula C12H19LiN2O4 B13446364 Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is a complex organic compound with a lithium ion. This compound is notable for its unique structure, which includes a spirocyclic framework and a tert-butoxycarbonyl protecting group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps. The starting materials often include a spirocyclic amine and tert-butyl chloroformate. The reaction proceeds through nucleophilic substitution, where the amine attacks the carbonyl carbon of tert-butyl chloroformate, forming the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with lithium acetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes precise control of temperature, pressure, and reaction time. The use of automated reactors and purification systems is common in industrial settings to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the spirocyclic structure may interact with enzymes or receptors. The tert-butoxycarbonyl group can be removed under physiological conditions, allowing the compound to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-{4-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Uniqueness
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other lithium-containing compounds and makes it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C12H19LiN2O4 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
lithium;2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]acetate |
InChI |
InChI=1S/C12H20N2O4.Li/c1-11(2,3)18-10(17)14-7-12(8-14)5-13(6-12)4-9(15)16;/h4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
LRFIPKZWNZQKHM-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


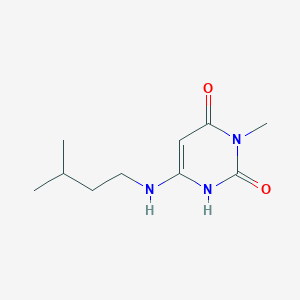
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)

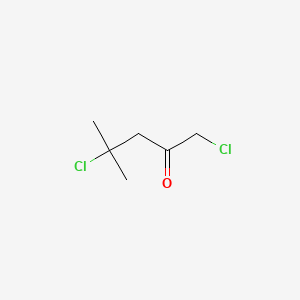
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
